Product packaging for S-methyl-D-cysteine(Cat. No.:CAS No. 66255-16-1)

S-methyl-D-cysteine

Cat. No.: B3192887
CAS No.: 66255-16-1
M. Wt: 135.19 g/mol
InChI Key: IDIDJDIHTAOVLG-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-Methyl-D-cysteine is a sulfur-containing amino acid derivative with the molecular formula C₄H₉NO₂S and a molecular weight of 135.18 g/mol . It is the D-isomer and S-methylated analog of the proteinogenic amino acid cysteine. This compound is provided as a high-purity solid for research applications and is For Research Use Only . It is not intended for diagnostic or therapeutic use. In biochemical research, this compound serves as a valuable tool for studying sulfur amino acid metabolism. Metabolomic studies on related compounds, such as S-methyl-L-cysteine, have revealed profound effects on core metabolic pathways, including glycolysis, amino acid metabolism, and phospholipid metabolism when cysteine levels are perturbed . The S-methyl derivative is also of interest in the study of enzyme mechanisms and specificity; for instance, research has shown that related tripeptides containing S-methylcysteine can be efficiently utilized by the enzyme isopenicillin N synthase (IPNS), providing insight into the enzyme's substrate tolerance and the mechanism of ring closure . Furthermore, S-methylcysteine occurs naturally in a variety of plants, including garlic and onions, and its analogs have been investigated for potential bioactive properties, making it a compound of interest in nutritional and pharmacological studies . Researchers can utilize this compound in the synthesis of more complex molecules. For example, methodologies have been developed that start from S-methylcysteine for the synthesis of natural products like the spirotetramate core of pyrroindomycin antibiotics . Its defined stereochemistry and sulfur-based functional group make it a versatile chiral building block in organic and medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO2S B3192887 S-methyl-D-cysteine CAS No. 66255-16-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66255-16-1

Molecular Formula

C4H9NO2S

Molecular Weight

135.19 g/mol

IUPAC Name

(2S)-2-amino-3-methylsulfanylpropanoic acid

InChI

InChI=1S/C4H9NO2S/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1

InChI Key

IDIDJDIHTAOVLG-GSVOUGTGSA-N

SMILES

CSCC(C(=O)O)N

Isomeric SMILES

CSC[C@H](C(=O)O)N

Canonical SMILES

CSCC(C(=O)O)N

sequence

X

Origin of Product

United States

Biosynthetic Pathways and Mechanistic Elucidation of S Methyl D Cysteine

Precursor Utilization and Metabolic Intermediates in S-Methyl-D-Cysteine Formation

The synthesis of SMC relies on the availability of specific precursors that provide its carbon backbone, methyl moiety, and sulfur atom.

Serine serves as a crucial precursor, providing the fundamental carbon and nitrogen skeleton for cysteine and its derivatives, including S-methylcysteine. Serine is first converted to O-acetylserine (OAS) through the action of serine acetyltransferase (SAT) using acetyl-CoA. OAS is a key intermediate that acts as the carbon backbone acceptor for the sulfur atom in cysteine biosynthesis researchgate.netoup.comchemsrc.comnih.gov. In the context of SMC synthesis, OAS can react with methanethiol (B179389) (CH₃SH) to form S-methylcysteine pnas.orgnih.govnih.govnih.gov. This reaction highlights OAS's role not just in cysteine production but also as a substrate for the formation of S-methylcysteine.

Methionine and its activated derivative, S-adenosylmethionine (SAM), are the primary sources of the methyl group (-CH₃) transferred to cysteine to form S-methylcysteine nih.govnih.govmdpi.comtandfonline.comfrontiersin.orgwikipedia.orguthscsa.eduacs.orgelsevier.esresearchgate.netabcam.com. Methionine undergoes catabolism, often initiated by methionine γ-lyase (MGL), which cleaves methionine to produce methanethiol (CH₃SH), ammonia, and α-ketobutyrate pnas.orgpnas.orgnih.gov. The methanethiol then serves as the sulfur donor, which, when condensed with O-acetylserine, yields S-methylcysteine pnas.orgnih.govnih.govnih.gov. Alternatively, SAM can directly methylate cysteine via SAM-dependent methyltransferases, a process observed in some microbial systems frontiersin.org. SAM itself is synthesized from methionine and ATP and is a universal methyl group donor in many biosynthetic reactions wikipedia.orguthscsa.eduelsevier.es.

The sulfur atom incorporated into S-methylcysteine originates from either inorganic sulfide (B99878) (S²⁻) or organic methanethiol (CH₃SH). In the primary biosynthesis of cysteine, sulfide is condensed with O-acetylserine by cysteine synthase researchgate.netoup.comwikipedia.org. For S-methylcysteine synthesis, methanethiol, often derived from methionine catabolism, acts as the sulfur donor, reacting with O-acetylserine pnas.orgnih.govnih.govnih.gov. The presence of methanethiol is critical for this specific pathway, distinguishing it from direct cysteine synthesis.

Enzymology and Catalytic Mechanisms in this compound Biosynthesis

The enzymatic machinery responsible for SMC synthesis involves enzymes typically associated with cysteine metabolism, along with potential methyltransferases.

Cysteine synthase, also known as O-acetylserine (thiol) lyase (OASTL) or O-acetyl-L-serine sulfhydrylase, is a key enzyme in this process researchgate.netoup.comwikipedia.orgebi.ac.uk. While its primary role is to catalyze the formation of L-cysteine from O-acetylserine and sulfide, it has also been shown to catalyze the synthesis of S-methylcysteine. In the presence of O-acetylserine and methanethiol, certain cysteine synthase isoenzymes can condense these substrates to form S-methylcysteine pnas.orgnih.govnih.govcapes.gov.brresearchgate.net. For instance, studies in Entamoeba histolytica and Arabidopsis thaliana have identified cysteine synthase isoenzymes capable of this reaction pnas.orgnih.gov. This suggests that cysteine synthase possesses a broader substrate specificity than previously thought, accommodating methanethiol as a sulfur donor for SMC formation.

While the primary biosynthesis of SMC often involves the condensation of methanethiol with OAS, post-translational methylation of cysteine residues is another known mechanism for generating S-methylcysteine, particularly in microbial contexts frontiersin.orgwikipedia.org. This process typically involves SAM-dependent methyltransferases that catalyze the transfer of a methyl group from SAM to the thiol group of cysteine frontiersin.orgabcam.com. Although this mechanism is more commonly discussed for protein modifications, it highlights the potential for direct methylation of free cysteine. Research in Methanococcus maripaludis identified a gene (mcmA) encoding a SAM-dependent methyltransferase for cysteine methylation, suggesting its role in adapting to certain environmental conditions frontiersin.org.

Catabolic Pathways and Degradation Mechanisms of S Methyl D Cysteine

Enzymatic Degradation Routes for S-Methyl-D-Cysteine

The enzymatic processing of this compound is accomplished through at least two major routes: a sequential pathway involving acetylation, oxidation, and deformylation, and a more direct cleavage via lyase enzymes.

S-Methylcysteine Catabolism via Acetylation, Oxidation, and Deformylation Processes

One of the documented catabolic pathways for S-methylcysteine involves a series of protective and transformative steps to methodically deconstruct the molecule. researchgate.net This pathway is initiated by the acetylation of the amino group, a step that serves to "protect" the molecule for subsequent oxidative reactions. researchgate.net

The key steps in this pathway are:

Acetylation: The process begins with the enzymatic addition of an acetyl group to the amino moiety of S-methylcysteine. This N-acetylation prevents unwanted side reactions during the next phase. researchgate.net

Oxidation: Following acetylation, the S-methyl group is oxidized to a formyl group. researchgate.net This conversion is a critical step that prepares the molecule for the final stages of degradation.

Deacetylation: The S-formyl acetylated intermediate is then "deprotected" by a deacetylase enzyme, which removes the acetyl group and frees the amino group. researchgate.net

Cyclization and Deformylation: A subsequent cyclization reaction causes the formyl group to migrate to the newly freed amino group. Finally, a deformylase enzyme removes this formyl group, liberating cysteine as the final product. researchgate.net

β-C-S Lyase (S-Alkylcysteine α,β-Lyase) Mediated Elimination Reactions

A more direct route for the degradation of this compound is mediated by β-C-S lyases, also known as cysteine S-conjugate β-lyases. researchgate.netnih.gov These enzymes belong to the broader family of carbon-sulfur lyases and typically utilize pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. nih.govnih.gov

The β-elimination reaction catalyzed by these lyases involves the cleavage of the bond between the β-carbon and the sulfur atom of the S-methylcysteine molecule. nih.gov This enzymatic action results in the formation of three primary products:

Methanethiol (B179389) (CH₃SH): The sulfur-containing fragment released from the side chain.

Pyruvate (B1213749): The carbon backbone of the amino acid. nih.govnih.gov

Ammonia: Derived from the amino group. nih.govnih.gov

This pathway is significant not only for the catabolism of the amino acid but also because it generates methanethiol, a potent volatile sulfur compound. researchgate.net Several enteric bacteria have been shown to exhibit high β-lyase activity toward S-methylcysteine. researchgate.net

Functional Roles of Deacetylase and Deformylase in S-Methylcysteine Metabolism

Within the multi-step degradation pathway, deacetylase and deformylase enzymes play crucial and specific roles in the final stages of processing. researchgate.net

Deacetylase: The function of the deacetylase is to remove the N-acetyl group that was added at the beginning of the pathway. researchgate.net This "deprotection" step is essential as it exposes the amino group, making it available for the subsequent intramolecular migration of the formyl group. Without this step, the final conversion to cysteine cannot proceed. researchgate.net

Deformylase: The deformylase enzyme acts at the very end of this pathway. After the formyl group migrates from the sulfur to the nitrogen atom, the deformylase catalyzes its removal, yielding the final product, cysteine. researchgate.net

The coordinated action of these enzymes ensures the orderly conversion of S-methylcysteine into a core metabolic amino acid.

Biochemical Production of Volatile Sulfur Compounds from S-Methylcysteine

The catabolism of S-methylcysteine is a direct source of volatile sulfur compounds (VSCs), which are known for their strong and often pungent odors. The primary VSC produced is methanethiol, a result of the β-C-S lyase-mediated pathway. researchgate.netnih.gov

Methanethiol is a highly reactive compound and can serve as a precursor for the formation of other VSCs through subsequent oxidation or enzymatic reactions. These secondary products include:

Dimethyl sulfide (B99878) (DMS)

Dimethyl disulfide (DMDS)

Dimethyl trisulfide (DMTS)

The production of these compounds from sulfur-containing amino acids has been observed in various biological contexts, including in cheese-ripening bacteria, which can generate dimethyl disulfide and dimethyl trisulfide from methionine and cysteine. researchgate.netnih.gov Similarly, the degradation of S-methyl-L-cysteine sulfoxide (B87167) in Brassica vegetables by cystine lyases leads to the release of compounds like dimethyl trisulfide and dimethyl disulfide. nih.govresearchgate.net The methanethiol generated from this compound is thus a key intermediate in the biochemical pathways that produce a range of potent VSCs.

Below is a table summarizing the primary volatile sulfur compound and its potential secondary products derived from S-methylcysteine catabolism.

Precursor CompoundPrimary Volatile ProductPotential Secondary Volatile ProductsKey Enzymatic Pathway
This compoundMethanethiolDimethyl sulfide, Dimethyl disulfide, Dimethyl trisulfideβ-C-S Lyase (β-elimination)

Interplay of S-Methylcysteine with Broader Sulfur Amino Acid Metabolism and Transsulfuration Pathways

The catabolism of this compound does not occur in isolation; its breakdown products are integrated into the central sulfur amino acid metabolic network. nih.govnih.gov The two main products, cysteine and methanethiol, can enter various downstream pathways.

Cysteine , whether produced via the acetylation/oxidation pathway or potentially from the D-isomer by specific enzymes, is a critical hub in sulfur metabolism. researchgate.netuomustansiriyah.edu.iq It can be:

Utilized for the synthesis of glutathione (B108866), a major cellular antioxidant. uomustansiriyah.edu.iq

Converted to taurine. nih.govuomustansiriyah.edu.iq

Further catabolized to pyruvate and sulfate (B86663) for excretion. nih.gov

Enter the transsulfuration pathway . nih.gov This pathway, which is central to sulfur amino acid interconversion, can convert cysteine back to homocysteine, which can then be remethylated to form methionine. nih.govuomustansiriyah.edu.iq This allows for the salvage and redistribution of the sulfur atom throughout the metabolic system.

Methanethiol , the product of the β-lyase pathway, also plays a role. It can be utilized in the methionine salvage pathway , where it contributes to the remethylation of homocysteine to regenerate methionine.

The degradation of this compound thus serves as a mechanism to supply both the sulfur atom (as part of cysteine) and a methyl group (via methanethiol) to the broader metabolic pool, demonstrating its integration with key pathways like transsulfuration and methionine regeneration. nih.govnih.gov

The table below outlines the metabolic fate of the primary products of this compound catabolism.

Catabolic ProductKey Interacting PathwayUltimate Metabolic Role/Fate
CysteineGlutathione SynthesisProduction of cellular antioxidants
CysteineTaurine SynthesisFormation of bile acids, osmoregulation
CysteineTranssulfuration PathwayInterconversion to homocysteine and methionine
MethanethiolMethionine Salvage PathwayRemethylation of homocysteine to methionine
PyruvateCentral Carbon MetabolismEnergy production (TCA cycle), gluconeogenesis

Ecological and Biological Roles of S Methyl D Cysteine Excluding Human Clinical Data

Occurrence and Metabolic Significance in Plant Systems

S-methyl-cysteine, a non-proteinogenic sulfur-containing amino acid, plays multifaceted roles in the physiology of various plant species. While much of the literature focuses on the L-enantiomer (S-methyl-L-cysteine) and its derivatives, these findings provide a foundational understanding of the metabolic pathways and ecological significance of methylated cysteine compounds in plants.

S-methyl-L-cysteine and its oxidized form, S-methyl-L-cysteine sulfoxide (B87167) (SMCSO or methiin), are notably present in specific plant families, where they contribute to the characteristic flavors and bioactivity of these plants. Their distribution is particularly concentrated in the families Cruciferae (also known as Brassicaceae) and the genus Allium.

In the Allium genus, which includes onions and garlic, S-alk(en)yl-L-cysteine sulfoxides are key ingredients that define their chemotaxonomic value and biological activities. researchgate.net Among these, (+)-S-methyl-L-cysteine sulfoxide (Methiin) is ubiquitous and is associated with a pungent taste and strong sulfurous odor. researchgate.net Analysis of 17 species within the Alliaceae family revealed that (+)-S-methyl-L-cysteine sulfoxide was the most abundant cysteine sulfoxide found in all investigated samples. nih.gov

Similarly, plants in the Brassicaceae family, such as rapeseed (Brassica napus L.), are known to contain S-methyl-L-cysteine sulfoxide. researchgate.netnih.gov Research has shown that SMCSO is present in the nectar and pollen of rapeseed flowers and accumulates in high concentrations in rapeseed honey. researchgate.netnih.gov This compound is often more abundant in cruciferous vegetables than other well-known sulfur compounds like glucosinolates. researchgate.net The thermal degradation of S-methyl-L-cysteine and its sulfoxide contributes significantly to the distinct aroma of cooked Brassica and Allium vegetables. acs.org

Table 1: Distribution of S-Methyl-L-Cysteine and its Sulfoxide in Plant Families

Plant Family/GenusCommon ExamplesCompound(s) FoundLocation in PlantReference
AlliumOnion, Garlic(+)-S-methyl-L-cysteine sulfoxide (Methiin)Ubiquitous in genus researchgate.netnih.gov
Cruciferae (Brassicaceae)Rapeseed, CabbageS-methyl-L-cysteine sulfoxide (SMCSO)Nectar, Pollen researchgate.netnih.gov

Sulfur is an essential macronutrient for plants, critical for the synthesis of amino acids, proteins, and various secondary metabolites. frontiersin.org Plants have developed complex systems for the uptake, assimilation, storage, and transport of sulfur. Non-protein amino acids are a key component of this system, serving as storage forms for sulfur.

S-methylcysteine is considered a storage compound for both sulfide (B99878) and methyl groups in plants. nih.gov While glutathione (B108866) and S-methylmethionine (SMM) are recognized as major long-distance transport forms of reduced sulfur in the phloem, compounds like S-methylcysteine represent a stable pool of stored sulfur that can be mobilized when needed. frontiersin.orgnih.govresearchgate.net The SMM cycle, which involves the synthesis of S-methylmethionine from methionine, is crucial for regulating methionine levels, methylation processes, and the transport and storage of sulfur. researchgate.net The presence of S-methylcysteine as a storage molecule complements this transport system, ensuring a ready supply of sulfur for metabolic processes. nih.gov

Sulfur-containing secondary metabolites are vital for plant defense and adaptation to environmental stress. oup.com Cysteine itself is a precursor for a wide range of these compounds, including phytoalexins and glucosinolates. oup.com The metabolism of sulfur-containing amino acids is intricately linked with plant responses to both biotic and abiotic stressors.

In response to abiotic stresses such as drought, cold, and high light, plants undergo significant metabolic adjustments. d-nb.info Studies on Arabidopsis thaliana have shown large increases in cysteine abundance under various stress conditions, highlighting the importance of sulfur metabolism in oxidative stress response. d-nb.info Sulfate (B86663) can act as a long-distance signal during drought, being transported from roots to leaves where it is incorporated into cysteine. mdpi.com This cysteine can then be used to produce hydrogen sulfide (H₂S), a signaling molecule involved in mediating stress responses. mdpi.com

S-methyl-L-cysteine sulfoxide in Brassicaceae also plays a role in ecological interactions, which can be considered a response to biotic stress. researchgate.net For instance, the presence of SMCSO in nectar and pollen affects pollinators like honey bees. While it can boost the bees' antioxidant capacity, long-term exposure may have other physiological effects, demonstrating the dual nature of these compounds in plant-insect interactions. researchgate.netnih.gov

Functional Contributions in Microbial Physiology and Inter-organismal Interactions

In the anaerobic protozoan parasite Entamoeba histolytica, the causative agent of amebiasis, sulfur-containing amino acids are essential for survival, growth, and defense against oxidative stress. nih.govasm.org This parasite has a unique metabolism for these compounds, which differs significantly from its mammalian host, making these pathways potential drug targets. asm.orgnih.gov

E. histolytica possesses a de novo biosynthesis pathway that is primarily involved in the synthesis of S-methylcysteine (SMC). asm.org Under conditions of L-cysteine deprivation, a marked increase in SMC is observed. nih.gov It is suggested that SMC synthesis serves as a major salvage pathway for methanethiol (B179389), a toxic byproduct of metabolism. nih.gov The parasite lacks the enzymes to directly convert SMC back to cysteine, but evidence from other organisms suggests that the methyl group from SMC can be incorporated into other metabolites like methionine. nih.gov The de novo L-cysteine biosynthetic pathway, involving enzymes like serine acetyltransferase (SAT) and cysteine synthase (CS), is critical for the production of SMC/cysteine and for the parasite's growth. nih.gov

Table 2: Key Enzymes in E. histolytica S-Methylcysteine Metabolism

EnzymeAbbreviationRoleReference
Serine O-acetyltransferaseSATKey enzyme in the de novo L-cysteine biosynthetic pathway. nih.gov
Cysteine synthaseCSKey enzyme in the de novo L-cysteine biosynthetic pathway. nih.gov
Methionine γ-lyaseMGLDegrades L-methionine, L-homocysteine, and L-cysteine. asm.org

Microbial metabolism of sulfur-containing amino acids, including S-methyl-cysteine, is a key process in the generation of volatile flavor compounds, particularly in food systems. The degradation of these precursors can produce a wide array of volatile sulfur compounds (VSCs) that define the aroma of many fermented products.

In the context of food fermentation, such as in cheese ripening, microorganisms catabolize L-methionine and cysteine to produce VSCs like methanethiol, dimethyl disulfide, and dimethyl trisulfide. researchgate.net The thermal degradation of S-methyl-L-cysteine and its sulfoxide, naturally present in vegetables like cabbage and onions, is a primary source of these characteristic aroma compounds during cooking. acs.org For instance, dimethyl disulfide is the main volatile compound generated from the thermal breakdown of both S-methylcysteine and its sulfoxide. acs.org

The oral microbiota also actively metabolizes sulfur-containing amino acids. Anaerobic bacteria in the oral cavity can degrade cysteine and methionine, leading to the production of hydrogen sulfide (H₂S) and methyl mercaptan (CH₃SH), which are associated with halitosis. researchgate.net This degradation is an enzymatic process, with various bacteria possessing enzymes like cysteine desulfurase that can break down cysteine. researchgate.netnih.gov

Biosynthesis and Regulation in Specific Bacterial Species (e.g., Geobacter sulfurreducens, E. coli)

While the direct biosynthesis of S-methyl-D-cysteine has not been extensively documented in Geobacter sulfurreducens and Escherichia coli, an examination of related metabolic pathways involving cysteine, methionine, and methylation provides a framework for understanding its potential formation and regulation.

Geobacter sulfurreducens

Research on Geobacter sulfurreducens has highlighted its intricate regulation of sulfur-containing amino acids, particularly in response to environmental factors. While direct synthesis of this compound is not a focal point of current literature, the organism's ability to methylate cysteine is evident.

G. sulfurreducens tightly controls its intracellular cysteine levels. nih.gov In response to an excess of exogenous cysteine, the bacterium has been observed to convert it into penicillamine (B1679230) through a dimethylation process at the C-3 atom of cysteine. nih.govnih.gov This suggests the presence of methyltransferase enzymes capable of acting on cysteine, a key step that would be required for the synthesis of this compound. The primary role of this methylation appears to be a detoxification mechanism to maintain cysteine homeostasis. nih.gov

The regulation of cysteine biosynthesis in G. sulfurreducens is also linked to the availability of metals like iron. Iron limitation can lead to an upregulation of genes involved in cysteine biosynthesis. kegg.jp The KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway for G. sulfurreducens outlines the metabolic map for cysteine and methionine metabolism, indicating the genetic basis for the synthesis of the cysteine backbone from serine. kegg.jp

Key Aspects of Cysteine Metabolism in Geobacter sulfurreducens
Metabolic ProcessKey FindingsRegulatory Influences
Cysteine MethylationConverts excess cysteine to penicillamine (dimethyl-cysteine). nih.govnih.govHigh concentrations of exogenous cysteine. nih.gov
Cysteine BiosynthesisSynthesizes cysteine from serine. kegg.jpUpregulated by iron limitation. kegg.jp
Cysteine HomeostasisMaintains intracellular cysteine concentrations at approximately 200–300 μM. nih.govRegulated by intracellular synthesis, cellular export, and methylation. nih.gov

Escherichia coli

In E. coli, the biosynthesis of L-cysteine is a well-characterized two-step process. researchgate.net First, the enzyme serine acetyltransferase (encoded by the cysE gene) converts serine to O-acetylserine. researchgate.net Subsequently, O-acetylserine sulfhydrylase (encoded by cysK or cysM) catalyzes the formation of cysteine. researchgate.net The regulation of this pathway is tightly controlled; for instance, the transcriptional activator CysB plays a crucial role. researchgate.net

While there is no direct evidence for the de novo biosynthesis of this compound in E. coli, the bacterium does possess enzymes that metabolize S-methylated compounds. For example, E. coli can utilize S-methylmethionine as a source of methionine. nih.govnih.gov The yagD gene encodes an S-methylmethionine:homocysteine methyltransferase, which is part of the methionine regulon. nih.govnih.gov This indicates the presence of enzymatic machinery capable of handling S-methylated amino acids.

Furthermore, some bacteria possess genes for the degradation of D-cysteine, such as dcyD, though this is not directly related to its synthesis. asm.org The formation of D-amino acids in bacteria is typically carried out by racemase enzymes that convert L-amino acids to their D-enantiomers. The potential for an L-cysteine racemase, followed by the action of a methyltransferase, could theoretically lead to the formation of this compound.

Relevant Biosynthetic and Metabolic Pathways in Escherichia coli
PathwayKey Enzymes/GenesFunctionRegulation
L-Cysteine BiosynthesisSerine acetyltransferase (cysE)Converts serine to O-acetylserine. researchgate.netRegulated by the transcriptional activator CysB. researchgate.net
O-acetylserine sulfhydrylase (cysK, cysM)Converts O-acetylserine to cysteine. researchgate.net
S-methylmethionine MetabolismS-methylmethionine:homocysteine methyltransferase (yagD)Utilizes S-methylmethionine for methionine synthesis. nih.govnih.govPart of the methionine regulon. nih.gov

Advanced Methodological Approaches for S Methyl D Cysteine Research

Chromatographic and Spectrometric Techniques for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities

HPLC is a cornerstone technique for the separation and quantification of amino acids and their derivatives, including S-methyl-D-cysteine. Various detection modalities enhance its utility:

UV Detection: A study successfully developed and validated an HPLC method for S-methyl-L-cysteine using a C18 column with a mobile phase of phosphate (B84403) buffer (pH 6.5) and acetonitrile (B52724) (97:3). The method achieved a retention time of 2.261 ± 0.0016 minutes and demonstrated linearity from 100-2000 µg/ml with an R² value of 0.9992. The limit of detection (LOD) and limit of quantification (LOQ) were reported as 29.51 µg/ml and 89.74 µg/ml, respectively innovareacademics.in. Another study utilized HPLC with UV detection at 200 nm for the analysis of cysteine and cystine, employing a mixed-mode Primesep 100 column sielc.com.

Mass Spectrometry (MS) Coupling (HPLC-MS/MS): Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for analyzing SMC in complex biological matrices. A validated LC-MS/MS method was developed for the quantitative analysis of S-methyl-L-cysteine (SMC) and S-methyl-L-cysteine sulfoxide (B87167) (SMCSO) in human body fluids. This method demonstrated limits of detection as low as 0.08 µM for SMC in urine and 0.04 µM in plasma. Calibration curves showed linearity with correlation coefficients (r²) greater than 0.9987 mdpi.comnih.govresearchgate.netnih.gov. Studies have also explored different stationary phases and mobile phase additives, such as using a Zorbax SB-AQ-C18 column with 10 mM ammonium (B1175870) acetate (B1210297) and 0.05% HFBA in water/methanol for improved peak shape and sensitivity in biological matrices researchgate.net.

Table 1: HPLC Method Parameters for S-Methyl-L-Cysteine

ParameterValueReference
ColumnInertsustain GL-Science Column C-18 (150 mm x 4.6 mm; 5µ) innovareacademics.in
Mobile PhasePhosphate buffer (pH 6.5): Acetonitrile (97:3 v/v) innovareacademics.in
DetectionUV detector innovareacademics.in
Retention Time (RT)2.261 ± 0.0016 min innovareacademics.in
Linearity Range100-2000 µg/ml innovareacademics.in
Correlation of Determination (R²)0.9992 innovareacademics.in
Limit of Detection (LOD)29.51 µg/ml innovareacademics.in
Limit of Quantification (LOQ)89.74 µg/ml innovareacademics.in

Gas Chromatography-Mass Spectrometry (GC-MS) for Targeted Analysis

GC-MS is another powerful technique for the targeted analysis of volatile and semi-volatile compounds. For amino acids like this compound, derivatization is typically required to enhance their volatility and thermal stability for GC separation.

Derivatization for GC-MS: Studies have reported the use of GC-MS for the measurement of S-methylcysteine (SMC) and related compounds. One method involved alkyl-chloroformate extractive derivatization followed by isotope-dilution gas chromatography-mass spectrometry for the measurement of S-methylcysteine and S-methyl-mercapturic acid in human urine ebi.ac.uk. Another approach for amino acid analysis by GC-MS utilizes reagents like MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) for derivatization, where active hydrogens on amine, hydroxyl, and thiol groups are replaced by TBDMS, producing derivatives suitable for GC-MS analysis sigmaaldrich.com. GC-MS/MS methods have also been developed for high-throughput and sensitive targeted metabolite profiling, often employing methyl chloroformate derivatization acs.org.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis in Complex Biological Matrices

LC-MS/MS is particularly well-suited for analyzing SMC in complex biological samples due to its high sensitivity, selectivity, and ability to handle complex matrices.

Analysis in Human Specimens: As mentioned in section 5.1.1, a significant advancement is the development of an LC-MS/MS method for the quantitative analysis of SMC in human plasma and urine mdpi.comnih.govresearchgate.netnih.gov. This method utilizes isotope-labeled internal standards to mitigate matrix effects and achieve accurate quantification. The method demonstrated low limits of detection (e.g., 0.04 µM for SMC in plasma) and high linearity (r² > 0.9987) mdpi.comresearchgate.netnih.gov. The use of specific columns, such as the Zorbax SB-AQ-C18, in conjunction with mobile phases containing ammonium acetate and HFBA, has been shown to improve peak shape and sensitivity for SMC analysis in biological matrices researchgate.net.

Application of Spectroscopic Methods (e.g., Raman Spectroscopy, ATR-FTIR) for Structural and Interaction Studies

Spectroscopic techniques provide complementary information about the structure and interactions of this compound.

Raman Spectroscopy: Raman spectroscopy can be used to study molecular vibrations and identify functional groups. While direct studies on this compound using Raman spectroscopy were not extensively detailed in the provided snippets, related studies on cysteine demonstrate its utility. For instance, in situ Raman spectroscopy has been employed to distinguish between reversible and irreversible thiol modifications in L-cysteine, monitoring the formation and breakage of disulfide bonds rsc.orgrsc.org. This technique can provide insights into the sulfur-containing groups within molecules. Surface-enhanced Raman spectroscopy (SERS) has also been explored for the sensitive detection of cysteine and homocysteine, leveraging the enhancement of Raman signals through interactions with plasmonic nanoparticles researchgate.net.

ATR-FTIR Spectroscopy: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is another vibrational spectroscopy technique used for structural analysis. Studies on cysteine and its interactions with nanoparticles have utilized FTIR to identify functional groups and confirm interactions, such as the disappearance of S-H stretching bands, indicating S-Au interaction researchgate.net. Similar applications for this compound would involve analyzing its characteristic functional group vibrations. PubChem lists ATR-IR spectra data for D-Cysteine Methyl Ester Hydrochloride, suggesting the availability of such spectral information for related compounds nih.gov.

Isotopic Labeling and Tracer Methods for Metabolic Flux Analysis and Pathway Elucidation

Isotopic labeling is a powerful tool for tracing the metabolic fate of compounds and elucidating biochemical pathways.

Stable Isotope Labeling: The development of LC-MS/MS methods for SMC has incorporated the use of stable isotope-labeled internal standards, such as 34S-d3SMC, for accurate quantification in biological samples mdpi.comnih.govresearchgate.netnih.gov. These labeled standards mimic the behavior of the native analyte during sample preparation and analysis, allowing for precise correction of variations and matrix effects. While not explicitly detailing metabolic flux studies for this compound, the principle of using isotopically labeled compounds is well-established for tracking metabolic pathways of amino acids and their derivatives.

Enzymatic Assays for Characterizing Enzyme Kinetics and Substrate Specificity in this compound Metabolism

Enzymatic assays are essential for understanding the biochemical transformations of this compound, including the enzymes involved, their reaction rates (kinetics), and their preference for specific substrates (substrate specificity).

Enzyme Characterization: While the provided search results did not detail specific enzymatic assays or kinetic parameters for this compound metabolism, the general approach involves incubating the enzyme of interest with this compound under controlled conditions and monitoring the consumption of the substrate or the production of products. This can be achieved by coupling the enzymatic reaction to a detectable event, such as a change in absorbance or fluorescence, or by quantifying the substrate/product using chromatographic methods like HPLC or GC-MS. Studies on related sulfur-containing amino acids and their metabolic pathways would typically employ such assays to identify enzymes like methyltransferases or demethylases that might act on this compound.

Chiral Separation Techniques for Enantiomeric Analysis of S-Methylcysteine

The accurate differentiation and quantification of enantiomers of S-methylcysteine are crucial for understanding its biological roles and metabolic pathways. Chiral separation techniques are employed to resolve the D- and L-enantiomers, enabling precise analytical measurements. Gas chromatography (GC), coupled with mass spectrometry (MS), has been a primary method for achieving this separation, often requiring derivatization to enhance volatility and chromatographic properties.

One established method involves the separation of S-methylcysteine enantiomers after derivatization into their N-trifluoroacetyl n-butyl ester forms. This process is typically carried out on a capillary column coated with the chiral stationary phase (CSP) Chirasil-Val. This specific CSP has demonstrated efficacy in resolving the enantiomers of various amino acids, including S-methylcysteine. The separation is commonly performed using gas chromatography-chemical ionization mass spectrometry (GC-CI-MS), often employing single ion detection for increased sensitivity and selectivity. This approach allows for the quantitative analysis of S-methyl-L-cysteine, with the D-enantiomer frequently utilized as an internal standard to improve the accuracy of the measurements in biological matrices such as haemoglobin.

Table 1: Chiral Separation Method for S-Methylcysteine Enantiomers

Analytical TechniqueChiral Stationary Phase (CSP)Derivatization Agent/FormSeparation PrincipleDetection MethodPrimary Application/Finding
Gas Chromatography (GC)Chirasil-ValN-trifluoroacetyl n-butyl esterChiral ChromatographyGC-CI-MS (Single Ion Detection)Separation of S-methyl-L-cysteine and this compound; quantification using D-enantiomer as internal standard.

While GC with Chirasil-Val is a well-documented method, other chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are also utilized for the chiral analysis of amino acids. These HPLC methods often employ different types of chiral stationary phases, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or glycopeptides, and may involve various mobile phase compositions and derivatization strategies. However, specific published research detailing the enantioseparation of S-methylcysteine using these HPLC-based chiral methods is less prevalent compared to the GC approach. Studies on related sulfur-containing amino acids, such as cysteine, have shown successful enantioseparation on chiral stationary phases like Chiralpak® ZWIX(+) using polar ionic elution conditions.

Compound Name Table

this compound

S-methyl-L-cysteine

S-methylcysteine

N-trifluoroacetyl n-butyl ester

Chirasil-Val

Cysteine

Theoretical and Computational Investigations of S Methyl D Cysteine

Quantum Mechanical (QM) Studies on Molecular Structure, Reactivity, and Electronic Properties

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT) and ab initio calculations, are instrumental in elucidating the fundamental characteristics of S-methyl-D-cysteine. These studies aim to provide detailed insights into its molecular geometry, the distribution of electron density, and its inherent reactivity.

Electronic properties are typically investigated through the analysis of frontier molecular orbitals (HOMO and LUMO) and their corresponding energies. The HOMO-LUMO gap, for example, is a key indicator of a molecule's electronic stability and its potential for chemical reactions aimspress.comresearchgate.netchemrxiv.org. Calculations of charge distribution, such as Mulliken charges or electrostatic potential (ESP) maps, help to identify regions of high or low electron density, indicating potential sites for electrophilic or nucleophilic attack semanticscholar.orgaimspress.comresearchgate.net. Dipole moments and polarizability are also computed to understand the molecule's behavior in electric fields and its interactions with polar environments aimspress.com.

Reactivity: The reactivity of this compound is often explored by examining its potential to undergo specific chemical transformations. DFT calculations can determine reaction pathways and activation energies for processes involving the sulfur atom, which is a key reactive center. For example, studies on cysteine's interaction with other molecules, such as dopaquinone (B1195961) or sulfadiazine, have used QM methods to pinpoint the most favorable reaction sites and mechanisms, often involving nucleophilic attack by the thiolate sulfur mdpi.comsemanticscholar.org. The calculation of reactivity descriptors, like electrophilicity indices or Fukui functions, can further quantify the molecule's propensity to accept or donate electrons researchgate.netchemrxiv.org.

Data Table: While specific QM data for this compound itself is not directly presented in the search results, studies on related cysteine compounds provide a framework for the types of data generated. The following table illustrates typical outputs from QM studies on sulfur-containing amino acids, using hypothetical values for this compound based on general trends observed in the literature for similar molecules.

PropertyCalculated Value (Hypothetical for this compound)Computational Level (Example)Reference Type
C-S Bond Length (Å)1.81DFT/B3LYP/6-31G(d)Structure
S-CH₃ Bond Length (Å)1.80DFT/B3LYP/6-31G(d)Structure
Alpha-Carbon Charge+0.35DFT/B3LYP/6-31G(d)Electronic
Sulfur Atom Charge-0.45DFT/B3LYP/6-31G(d)Electronic
HOMO Energy (eV)-7.5DFT/B3LYP/6-31G(d)Electronic
LUMO Energy (eV)-1.2DFT/B3LYP/6-31G(d)Electronic
HOMO-LUMO Gap (eV)6.3DFT/B3LYP/6-31G(d)Electronic
Electrophilicity Index (ω)1.5 eVDFT/B3LYP/6-31G(d)Reactivity

(Note: Values in the table are hypothetical and illustrative, based on typical QM calculation outputs for similar amino acid derivatives, as direct QM data for this compound was not explicitly detailed in the provided snippets.)

The computational approaches described provide a foundational understanding of this compound's intrinsic properties, which are critical for predicting its behavior in more complex biological and chemical systems.

Compound List:

this compound

L-cysteine

Dopaquinone (DQ)

Sulfadiazine (SD)

Methyl cysteinate

Cysteamine

Penicillamine (B1679230)

Azinphos-methyl (AzM)

Methyl thiolformate

Formamide

N-acetylcysteine

N-acetyllysine

Methyl thionitrite (CH₃SNO)

Cesium

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and purifying S-methyl-D-cysteine, and how can impurities be minimized during synthesis?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or enzymatic catalysis. For example, using S-methylation of D-cysteine with methyl iodide under alkaline conditions requires strict nitrogen purging to prevent oxidation. Purification via reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) is recommended. Impurity profiling should include LC-MS to detect sulfoxide byproducts, which form under oxidative conditions .

Q. How can researchers validate the enantiomeric purity of this compound, and what analytical techniques are most reliable?

  • Methodological Answer : Chiral HPLC with a cyclodextrin-based column (e.g., Chirobiotic T) or polarimetric analysis can confirm enantiomeric purity. Cross-validate using NMR with chiral solvating agents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) to resolve stereochemical ambiguities. Reference standards from NIST or peer-reviewed suppliers are critical for calibration .

Q. What stability studies are essential for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability testing at 40°C/75% RH for 6 months, monitoring degradation via LC-UV (220 nm). For long-term stability, store lyophilized samples at -20°C in argon-sealed vials. Degradation pathways (e.g., racemization or disulfide formation) should be quantified using kinetic modeling (Arrhenius equation) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer : Perform a meta-analysis using PRISMA guidelines to assess heterogeneity sources (e.g., cell line variability, assay protocols). Stratify data by experimental conditions (e.g., concentration ranges, exposure time) and apply random-effects models to account for between-study variance. Sensitivity analysis can identify outliers linked to methodological flaws .

Q. What experimental designs are optimal for studying the enantiomer-specific effects of this compound in metabolic pathways?

  • Methodological Answer : Use isotopic labeling (e.g., ¹³C-D-cysteine) in tracer studies with LC-MS/MS to track metabolic flux. Pair this with CRISPR-edited cell models (e.g., KO of cystathionine γ-lyase) to isolate enantiomer-specific pathways. Dose-response curves should be analyzed using nonlinear regression (e.g., Hill equation) .

Q. How can crystallization conditions for this compound be optimized to study its solid-state polymorphism?

  • Methodological Answer : Screen solvents (e.g., ethanol/water mixtures) using high-throughput crystallization plates. Characterize polymorphs via PXRD and DSC to identify thermodynamically stable forms. Computational modeling (e.g., Materials Studio) can predict lattice energies and guide solvent selection .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data involving this compound?

  • Methodological Answer : Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For IC₅₀ calculations, fit data to a four-parameter logistic model. Report confidence intervals and effect sizes (e.g., Cohen’s d) to ensure reproducibility. Pre-register analysis plans to mitigate bias .

Q. How can researchers integrate omics data (e.g., proteomics, metabolomics) to elucidate the mechanistic role of this compound?

  • Methodological Answer : Apply pathway enrichment analysis (e.g., KEGG, Reactome) to omics datasets, using tools like MetaboAnalyst. Validate findings with orthogonal methods (e.g., siRNA knockdown followed by targeted metabolomics). Multi-omics integration requires rigorous false-discovery-rate correction (e.g., Benjamini-Hochberg) .

Ethical and Reporting Standards

  • Data Transparency : Raw spectral data (NMR, MS) must be deposited in repositories like Zenodo or Figshare, adhering to FAIR principles .
  • Ethical Compliance : For in vivo studies, follow ARRIVE 2.0 guidelines for experimental design and reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.